molecular formula C10H10N2O4 B14481035 2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide CAS No. 67099-38-1

2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide

Cat. No.: B14481035
CAS No.: 67099-38-1
M. Wt: 222.20 g/mol
InChI Key: UJUWMIVQWXSJFP-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide is an organic compound with a complex structure that includes a nitrophenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide typically involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent acylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetamide group may also play a role in binding to biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Nitrophenyl)-N-(2-oxoethyl)isoquinolinium bromide
  • 1-(2-(2-Nitrophenyl)-2-oxoethyl)quinolinium bromide

Uniqueness

2-(2-Nitrophenyl)-N-(2-oxoethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

67099-38-1

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

2-(2-nitrophenyl)-N-(2-oxoethyl)acetamide

InChI

InChI=1S/C10H10N2O4/c13-6-5-11-10(14)7-8-3-1-2-4-9(8)12(15)16/h1-4,6H,5,7H2,(H,11,14)

InChI Key

UJUWMIVQWXSJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC=O)[N+](=O)[O-]

Origin of Product

United States

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